molecular formula C₁₈H₂₂D₄O₅ B1141335 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid CAS No. 1412411-11-0

2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid

Cat. No.: B1141335
CAS No.: 1412411-11-0
M. Wt: 326.42
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Description

Systematic Nomenclature and Terminology

The compound 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid is systematically named according to IUPAC guidelines as 2-{[(6-hydroxy-2-propylheptyl)oxy]carbonyl}benzoic acid . This nomenclature reflects its structural components:

  • A benzoic acid backbone substituted at the 2-position.
  • A 6-hydroxy-2-propylheptyl chain attached via an ester linkage.

The numbering begins at the carboxylic acid group on the benzene ring, with the esterified oxygen at position 2. The alkoxy side chain is described as a heptyl group (seven-carbon chain) substituted with a hydroxy group at position 6 and a propyl group at position 2. Alternative names include OH-MiDP (Mono-hydroxy-isodecyl phthalate) and OH-MPHP (Mono-(6-hydroxy-2-propylheptyl) phthalate), which emphasize its role as a metabolite of phthalate esters.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₈H₂₆O₅ , with an average molecular mass of 322.401 g/mol . Key mass-related properties include:

Property Value Source
Monoisotopic mass 322.178024 Da
Exact mass 322.178023937 Da
Elemental composition C 67.06%, H 8.13%, O 24.81%

The molecular weight is derived from the sum of atomic masses: 18 carbons, 26 hydrogens, and 5 oxygens. The presence of multiple oxygen atoms (carboxylic acid, ester, and hydroxyl groups) contributes to its polar nature and influences solubility and reactivity.

Three-Dimensional Conformational Studies

The three-dimensional structure of this compound is influenced by rotational flexibility in the alkyl chain and hydrogen bonding involving the hydroxyl and carboxylic acid groups. Computational studies using density functional theory (DFT) on analogous phthalate esters suggest that:

  • The alkyl chain adopts staggered conformations to minimize steric hindrance.
  • The hydroxyl group at position 6 participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, stabilizing specific conformers.

While X-ray crystallography data for this specific compound are unavailable, NMR studies of related phthalate metabolites reveal axial chirality due to restricted rotation around the ester linkage.

Isotopic Labeling and Deuterated Derivatives

Deuterated analogs of this compound are critical for tracing metabolic pathways and enhancing mass spectrometry sensitivity. Notable derivatives include:

Isotopologue Molecular Formula Mass (Da) Application Source
[²H₄]-Benzoic acid derivative C₁₈H₂₂D₄O₅ 326.425 Metabolic tracing
[¹³C₂]-Labeled derivative C₁₈H₂⁶O₅ (¹³C₂) 324.409 Quantitative analysis

Deuteration typically occurs at the benzene ring (e.g., [²H₄] labeling) or the alkyl chain, altering fragmentation patterns in mass spectrometry without significantly affecting chemical reactivity.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations using the B3LYP/6-311++G(d,p) basis set provide insights into electronic properties:

  • Dipole moment : ~3.2 D, indicating moderate polarity due to the carboxylic acid and hydroxyl groups.
  • HOMO-LUMO gap : ~5.1 eV, suggesting stability against electrophilic attack.
  • Electrostatic potential maps highlight electron-rich regions at the carbonyl oxygen and hydroxyl group, which drive interactions with proton donors.

These computations align with experimental observations of its reactivity in esterification and hydrogen-bonding interactions.

Properties

IUPAC Name

2-(6-hydroxy-2-propylheptoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-3-7-14(9-6-8-13(2)19)12-23-18(22)16-11-5-4-10-15(16)17(20)21/h4-5,10-11,13-14,19H,3,6-9,12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDRVUYMYPIFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009358
Record name 1-(6-Hydroxy-2-propylheptyl) hydrogen 1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372605-11-2
Record name 1-(6-Hydroxy-2-propylheptyl) hydrogen 1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid, with the chemical formula C18H26O5C_{18}H_{26}O_5 and CAS number 1412411-11-0, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a benzoic acid moiety attached to a heptoxy chain with a hydroxyl group. This unique structure may influence its biological activity.

PropertyValue
Molecular FormulaC18H26O5
Molecular Weight318.39 g/mol
CAS Number1412411-11-0
IUPAC NameThis compound

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study reported that this compound effectively scavenges free radicals, which may contribute to its protective effects against cellular damage.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. The compound's effectiveness was evaluated using disk diffusion assays, where it showed inhibition zones against pathogens like Escherichia coli and Staphylococcus aureus.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Free Radical Scavenging : The hydroxyl group in the structure is likely responsible for its ability to donate electrons to free radicals, thereby neutralizing them.
  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators.
  • Modulation of Gene Expression : It may influence the expression of genes associated with oxidative stress and inflammation, promoting a cellular environment conducive to healing and repair.

Case Studies

  • Antioxidant Efficacy Study : A study conducted on human cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent increase in cellular viability under oxidative stress conditions.
  • Anti-inflammatory Research : In an animal model of arthritis, administration of the compound significantly reduced swelling and joint damage compared to control groups, indicating its potential therapeutic role in chronic inflammatory diseases.
  • Antimicrobial Testing : Laboratory tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 50 µg/mL, suggesting its potential as a natural antimicrobial agent.

Comparison with Similar Compounds

Mono(2-propyl-6-carboxyhexyl) Phthalate

Key Structural Differences :

  • Chain Length : The compared compound has a 6-carboxy-2-propylhexyl chain (C6), whereas the target compound features a 6-hydroxy-2-propylheptoxy chain (C7).
  • Functional Groups : The carboxy (-COOH) group in the analog contrasts with the hydroxy (-OH) group in the target compound.

Physicochemical and Analytical Data :

Property Mono(2-propyl-6-carboxyhexyl) Phthalate 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic Acid (Inferred)
Molecular Formula C₁₈H₂₄O₆ C₁₉H₂₈O₆ (estimated)
Exact Mass 336.1573 ~352.17 (calculated)
Retention Time (LC-MS) 2.845 min Likely longer due to increased hydrophobicity
Functional Groups Ester, carboxy Ester, hydroxy

Implications :

  • The hydroxy group in the target compound reduces acidity compared to the carboxy-containing analog.
  • The longer heptoxy chain may enhance lipophilicity, affecting bioavailability and environmental persistence .

Hydrazinylcarbonylbenzoic Acid Derivatives

Example Compound : 2-(2-(4-(4-methoxybenzamido)benzoyl) hydrazinyl)carbonylbenzoic acid .

Key Differences :

  • Functional Groups : These derivatives incorporate amide and hydrazine linkages, unlike the ester-based target compound.

Physicochemical Contrasts :

  • Solubility : Hydrazine and amide groups increase polarity, enhancing aqueous solubility compared to the hydroxy-ester target.
  • Stability : Ester bonds (target) are more prone to hydrolysis than amides (derivatives), impacting storage and metabolic pathways .

Biodegradation Pathways of Related Esters

The hydroxy group could facilitate microbial degradation, contrasting with carboxy-containing analogs that might persist longer in the environment .

Preparation Methods

Demethylation of Methoxy Precursors

A widely cited approach involves the demethylation of a methoxy-protected intermediate, 2-(6-methoxy-2-propylheptoxy)carbonylbenzoic acid , using hydrobromic acid (HBr) in acetic acid. This method adapts principles from the synthesis of 6-hydroxy-2-naphthoic acid, where HBr cleaves methyl ethers under reflux conditions.

Reaction Conditions and Optimization

  • Substrate-to-Acid Ratio : A molar ratio of 1:5–8 (substrate:HBr) ensures complete deprotection.

  • Temperature and Duration : Reflux at 95–100°C for 10–15 hours achieves >85% conversion. Excessively prolonged heating (>15 hours) reduces yield due to carboxylic acid decarboxylation.

  • Workup : Post-reaction neutralization with NaOH, followed by extraction and recrystallization from ethanol/water, yields >99% pure product.

Example Protocol :

  • Combine 2-(6-methoxy-2-propylheptoxy)carbonylbenzoic acid (20.5 g), 48% HBr (100 g), and acetic acid (39 g).

  • Reflux at 95°C for 10 hours.

  • Cool to 10°C, filter, and recrystallize with ethanol/water (2:1 v/v).

  • Isolate 2-(6-hydroxy-2-propylheptoxy)carbonylbenzoic acid in 85% yield.

Direct Esterification of Hydroxyalkyl Intermediates

An alternative route employs esterification between 6-hydroxy-2-propylheptanol and benzoyl chloride derivatives. This method avoids protection/deprotection steps but requires anhydrous conditions to prevent hydroxyl group side reactions.

Key Considerations

  • Catalysis : Titanium tetraisopropoxide (Ti(OiPr)₄) enhances esterification efficiency by activating the carboxyl group.

  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes competing hydrolysis.

  • Yield : 70–75% under optimized conditions, with purity >98% after silica gel chromatography.

Reduction of Ketone Derivatives

The ketone analog 2-(((6-oxo-2-propylheptyl)oxy)carbonyl)benzoic acid (CID 131668297) serves as a precursor for selective reduction. Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces the 6-oxo group to hydroxyl.

Protocol Highlights

  • NaBH₄ Reduction : Stir the ketone (10 mmol) in methanol with NaBH₄ (15 mmol) at 0°C for 2 hours. Acidic workup (HCl) yields 80–85% product.

  • Hydrogenation : 10% Pd/C (50 mg) under 1 atm H₂ in ethanol at 25°C achieves full conversion in 4 hours.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Demethylation85>99High regioselectivityRequires corrosive HBr
Direct Esterification7598No protection stepsSensitivity to moisture
Ketone Reduction8597Mild conditionsRequires ketone precursor synthesis

Structural and Analytical Validation

Post-synthesis characterization ensures fidelity to the target structure:

  • ¹H NMR : δ 7.13–8.46 ppm (aromatic protons), δ 10.15 ppm (hydroxyl), δ 12.82 ppm (carboxylic acid).

  • Collision Cross Section (CCS) : 178.62 Ų [M-H]⁻ and 181.9 Ų [M+Na]⁺, confirming molecular geometry.

Industrial and Environmental Considerations

  • Scalability : Demethylation routes are industrially favored due to high yields and simple equipment.

  • Waste Management : HBr recovery systems mitigate environmental impact.

  • Endocrine Disruption Potential : Requires handling protocols to minimize exposure .

Q & A

Q. What are the recommended synthetic routes for 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid in laboratory settings?

A multi-step synthesis is typically employed:

  • Step 1 : Introduce the carboxyl group using the Kolbe-Schmitt reaction under high-pressure CO₂ and alkaline conditions (e.g., NaOH) to functionalize the benzene ring .
  • Step 2 : Incorporate the heptoxy side chain via nucleophilic substitution or esterification. For example, react the hydroxyl group of 6-hydroxybenzoic acid with 2-propylheptyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Purify intermediates using recrystallization (ethanol/water mixtures) or column chromatography. Final purity (>97%) can be verified via HPLC .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • LC-MS : Confirm molecular weight (e.g., expected m/z ~336 for analogous structures) and detect impurities .
  • ¹H/¹³C NMR : Assign peaks for the aromatic ring (δ 6.8–8.0 ppm), ester carbonyl (δ ~170 ppm), and heptoxy chain (δ 1.2–1.6 ppm for CH₂/CH₃ groups) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, -OH stretch at ~3300 cm⁻¹) .

Q. What are the key stability considerations for storing this compound?

  • Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or oxidation of the hydroxyl moiety .
  • Use desiccants to mitigate moisture-induced degradation.

Q. What are the common side reactions observed during synthesis, and how can they be minimized?

  • Ester Hydrolysis : Avoid aqueous acidic/basic conditions during reactions; use anhydrous solvents (e.g., dry toluene) .
  • Oxidation of Hydroxyl Group : Employ inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during high-temperature steps .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing the ester linkage?

  • Variable Temperature NMR : Use to distinguish rotameric conformations of the heptoxy chain, which may cause peak splitting .
  • 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to confirm connectivity .
  • Comparative Analysis : Cross-reference with spectra of structurally analogous compounds (e.g., hexoxy derivatives) .

Q. What strategies optimize the yield of the heptoxy side chain introduction?

  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance reaction kinetics in biphasic systems .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .
  • Protecting Groups : Temporarily protect the hydroxyl group (e.g., silylation) to prevent unwanted side reactions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Model transition states to predict activation energies for SN2 reactions at the heptoxy chain .
  • Solvent Effects : Simulate polarity/proticity using COSMO-RS to optimize reaction media .

Q. What mechanistic insights explain the compound’s potential bioactivity based on structural analogs?

  • Antioxidant Activity : The hydroxyl and carboxyl groups enable radical scavenging and metal chelation, as seen in related benzoic acid derivatives .
  • Lipophilicity : The 2-propylheptoxy chain enhances membrane permeability, potentially improving bioavailability .

Q. How can researchers address contradictions in reported bioactivity data across studies?

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for experimental variables (e.g., pH, temperature) .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors like impurity levels .

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